molecular formula C20H14O4 B044596 Diphenyl terephthalate CAS No. 1539-04-4

Diphenyl terephthalate

Cat. No. B044596
CAS RN: 1539-04-4
M. Wt: 318.3 g/mol
InChI Key: HPGJOUYGWKFYQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diphenyl terephthalate synthesis has been explored through various methodologies, including novel approaches for the efficient synthesis of terephthalate derivatives. For instance, a novel (3 + 3) annulation approach has been developed for the synthesis of 2-aryl terephthalates from nitroallylic acetates and stabilized sulfur ylides, forming biaryls bearing a terephthalate moiety through a cascade of reactions (Lakshminarayana Satham & I. Namboothiri, 2018). Another study highlights the synthesis of terephthalate polyesters completely prepared from renewable resources, demonstrating the potential for sustainable production of diphenyl terephthalate-related polymers (M. Colonna et al., 2011).

Molecular Structure Analysis

The molecular structure of diphenyl terephthalate plays a crucial role in its chemical behavior and applications. Studies such as those on the graphene oxide-wrapped organic dipotassium terephthalate hollow microrods have provided insights into its structure-related enhanced potassium storage capabilities (Xuanpeng Wang et al., 2018).

Chemical Reactions and Properties

Diphenyl terephthalate participates in various chemical reactions, underlining its importance in polymer science and material chemistry. The mechanochemical synthesis of alkaline earth metal terephthalates, for example, demonstrates the versatility of diphenyl terephthalate in forming complex compounds (G. Scholz et al., 2014).

Physical Properties Analysis

The physical properties of diphenyl terephthalate, including its thermal and mechanical properties, are of significant interest. Research on new unsaturated poly(ester-urethane) based on terephthalic acid derived from polyethylene terephthalate (PET) waste bottles indicates the material's high thermal and mechanical stability (A. Issam et al., 2012).

Chemical Properties Analysis

The chemical properties of diphenyl terephthalate, including its reactivity and the role it plays in the synthesis of polymers and other materials, are crucial for its applications in various fields. The synthesis and effect of N,N'-Diphenylterephthalamide on the crystallization of isotactic polypropylene highlights the impact of diphenyl terephthalate derivatives on polymer crystallization processes (Henglun Cheng et al., 2020).

Safety And Hazards

Diphenyl terephthalate may pose certain hazards. It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Research into the degradation of plastic and plastic-derived chemicals, including Diphenyl terephthalate, is ongoing. Photocatalytic technology has been recognized as a promising proposal to degrade these pollutants . Additionally, the recycling of polymeric waste materials into valuable ones has become a hot topic in mainstream research .

properties

IUPAC Name

diphenyl benzene-1,4-dicarboxylate
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InChI

InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HPGJOUYGWKFYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H14O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061765
Record name Diphenyl terephthalate
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Molecular Weight

318.3 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Diphenyl terephthalate
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Product Name

Diphenyl terephthalate

CAS RN

1539-04-4
Record name 1,4-Diphenyl 1,4-benzenedicarboxylate
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Record name Diphenyl terephthalate
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Record name Diphenyl terephthalate
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Record name 1,4-Benzenedicarboxylic acid, 1,4-diphenyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
K WeißKopf, G Meyerhoff - Die Makromolekulare Chemie, 1986 - Wiley Online Library
The kinetics of polyamidation was investigated for the reaction of diphenyl terephthalate as activated diester with trimethylhexamethylenediamine (1 : 1 mixture of 2,2,4‐ and 2,4,4‐…
Number of citations: 5 onlinelibrary.wiley.com
T Iwamoto, T Kinoshita, J Masamoto - Nippon Kagaku Kaishi (Journal of the …, 1999 - osti.gov
We succeeded in the crystallization of the title oligomeric ester, which was denoted hereafter as polyarylate, and was sythesized by the melt condensation polymerization of bisphenol A …
Number of citations: 0 www.osti.gov
T Iwamoto, T Kinoshita, J Masamoto - Nippon Kagaku Kaishi (Journal of the …, 1999 - osti.gov
… of bisphenol A and diphenyl terephthalate/isophthalate mixtures. The melt condensation polymerization of bisphenol A and diphenyl terephthalate/isophthalate was analyzed by the …
Number of citations: 8 www.osti.gov
T Iwamoto, T Kinoshita, J Masamoto - Nippon Kagaku Kaishi (Journal of the …, 1999 - osti.gov
… The synthesis of oligomeric polyarylate by the melt condensation polymerization of bisphenol A and diphenyl terephthalate/isophthalate(mole ratio of reactants is 1/0.5/0.5), and the …
Number of citations: 8 www.osti.gov
T Iwamoto, T Kinoshita, J Masamoto - NIPPON KAGAKU KAISHI, 1999 - chemistry.or.jp
We succeeded in the crystallization of the title oligomeric ester, which was denoted hereafter as polyarylate, and was sythesized by the melt condensation polymerization of bisphenol A …
Number of citations: 6 www4.chemistry.or.jp
K Kimura, S Endo, Y Kato… - High Performance …, 1994 - journals.sagepub.com
… via three different types of reaction as follows: bimolecular condensation of (1) 1,4-diacetoxybenzene and terephthalic acid and (2) hydroquinone and diphenyl terephthalate and self-…
Number of citations: 6 journals.sagepub.com
JS Cho, JH Youk, DI Yoo, SW Ko, WS Ha - Polymer (Korea), 1998 - inha.elsevierpure.com
… Firstly, bis(2-hydroxyethyl) terephthalate (BHET) was polycondensated with a such as chain extender such as a diphenyl terephthalate (DPT). PET polymerized with 0.5 mole% of DPT …
Number of citations: 1 inha.elsevierpure.com
M van der Schuur, J Feijen, RJ Gaymans - Polymer, 2005 - Elsevier
… From the studied terephthalic acid based precursors, it has been found that diphenyl terephthalate gives the highest viscosity. Diphenyl terephthalate and probably also diphenyl …
Number of citations: 10 www.sciencedirect.com
R Stephen, CM Gibon, M Weber… - Journal of Polymer …, 2009 - Wiley Online Library
… diphenyl terephthalate or terephthaloyl chloride. The dihydroxy polysulfone prepolymers had molecular weights of 2000 and 4000 g/mol. The polymerization with diphenyl terephthalate …
Number of citations: 14 onlinelibrary.wiley.com
FF Blicke, RA Patelski - Journal of the American Chemical Society, 1938 - ACS Publications
We found that diphenylisophthalate, heated with aluminumchloride, is transformed into 3-(4"-hydroxybenzoyl)-4'-hydroxybenzophenone. The latter compound was obtained also by inter…
Number of citations: 12 pubs.acs.org

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